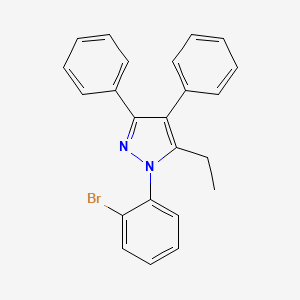

1-(2-溴苯基)-5-乙基-3,4-二苯基-1H-吡唑

描述

Synthesis Analysis

Molecular Structure Analysis

The molecular structures of the synthesized pyrazole derivatives were confirmed using various spectroscopic methods. Single crystal X-ray diffraction studies were employed to confirm the 3D molecular structure of the synthesized compounds . The crystal structure of one compound was stabilized by intermolecular hydrogen bonds of the type C-H···O and π···π stacking interactions . Another compound crystallized in the monoclinic system with space group P21/c and was stabilized by intermolecular interactions of type C-H···O and C-H···π .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazole derivatives are characterized by the formation of intermolecular bonds and the annulation process. The Knoevenagel condensation and subsequent cyclocondensation reactions are key steps in the formation of the pyrazole ring . The one-pot condensation reaction is another example of a chemical reaction leading to the formation of a pyrazole derivative . These reactions are crucial for the introduction of various substituents into the pyrazole ring, which can significantly alter the chemical properties of the resulting compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives were analyzed using various techniques. Spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis were used to characterize the compounds . Photophysical studies were conducted to investigate the emission spectrum and solvatochromic behavior of the compounds in different solvents, revealing variations in extinction coefficients and quantum yields . Theoretical calculations, including density functional theory (DFT), were performed to predict the electronic structure-property relationships and to compare with experimental data . These studies provide insights into the stability, reactivity, and potential applications of the synthesized pyrazole derivatives.

科学研究应用

抗癌潜力

1-(2-溴苯基)-5-乙基-3,4-二苯基-1H-吡唑烷衍生物在癌症研究中展现出显著的潜力。Srour等人(2018年)的研究合成了新的1,3,4-三取代吡唑衍生物,并测试了它们对各种人类癌细胞系(包括肝细胞癌、乳腺癌、肺癌等)的细胞毒活性。他们发现一些类似物在靶细胞系上表现出显著活性,突显了这些化合物在开发强效抗癌药物方面的潜力 (Srour, Fahmy, Khater, El‐Manawaty, & Shalaby, 2018)。

抗病毒活性

1-(2-溴苯基)-5-乙基-3,4-二苯基-1H-吡唑烷衍生物的抗病毒性质也得到了探索。Tantawy等人(2012年)合成了一系列新的3-甲基-1,5-二苯基-1H-吡唑衍生物,并评估了它们的体外抗病毒活性。他们发现一些化合物对单纯疱疹病毒1型表现出强大的抗病毒活性,与参考药物阿昔洛韦相比表现出色 (Tantawy, Nasr, El-Sayed, & Tawfik, 2012)。

抗增殖剂

Ananda等人(2017年)合成了新型1-芳基-3,5-双(杂)芳基吡唑衍生物,并评估了它们在各种癌细胞系中的细胞存活活性。他们的研究表明,他们合成的某一化合物对乳腺癌和白血病细胞具有显著的细胞毒作用,暗示了这些化合物作为抗增殖剂的潜力 (Ananda, Sharath Kumar, Nishana, Hegde, Srivastava, Byregowda, Choudhary, Raghavan, & Rangappa, 2017)。

抗微生物和抗氧化活性

Umesha等人(2009年)报告了吡唑衍生物的抗微生物和抗氧化活性。他们的研究合成的化合物表现出良好的抗微生物和抗氧化活性,经过各种测定评估。这一发现表明这些衍生物在治疗微生物感染和需要抗氧化性能的产品中具有潜在应用 (Umesha, Rai, & Harish Nayaka, 2009)。

缓蚀和抗微生物应用

Sayed等人(2018年)探讨了吡唑和吡唑酮衍生物作为铜合金缓蚀剂和抗微生物剂的应用。他们发现这些化合物有效地防止了铜合金的溶解,并且表现出比传统杀菌剂更高的抗菌活性 (Sayed, Azab, Anwer, Raouf, & Negm, 2018)。

荧光染料和有机电子学

Bai等人(2007年)研究了吡唑啉的新型荧光染料的合成,这些染料在有机电子学中具有潜在应用。他们发现这些化合物在不同溶剂中显示出显著的荧光发射光谱变化,表明它们在各种基于荧光的应用中的实用性 (Bai, Li, Li, Dong, Han, & Lin, 2007)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

1-(2-bromophenyl)-5-ethyl-3,4-diphenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19BrN2/c1-2-20-22(17-11-5-3-6-12-17)23(18-13-7-4-8-14-18)25-26(20)21-16-10-9-15-19(21)24/h3-16H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCPNQTWCPYBSEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NN1C2=CC=CC=C2Br)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10608910 | |

| Record name | 1-(2-Bromophenyl)-5-ethyl-3,4-diphenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

300658-42-8 | |

| Record name | 1-(2-Bromophenyl)-5-ethyl-3,4-diphenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

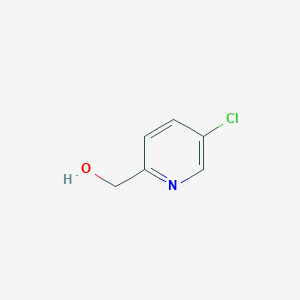

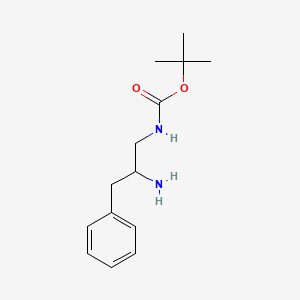

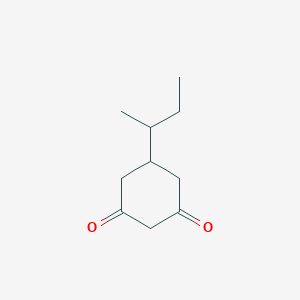

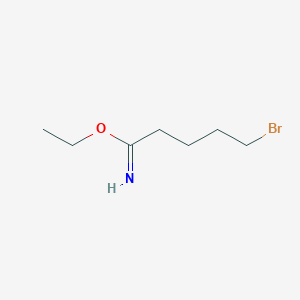

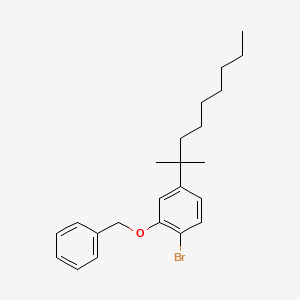

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1288462.png)